Angelic Acid Ethyl-d5 Ester
CAS No.:
Cat. No.: VC0210700
Molecular Formula: C₇H₇D₅O₂
Molecular Weight: 133.2
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₇H₇D₅O₂ |
|---|---|
| Molecular Weight | 133.2 |
Introduction
Synthesis and Manufacturing
The synthesis of Angelic Acid Ethyl-d5 Ester involves the esterification of deuterated ethanol with angelic acid, followed by purification via chromatography. A one-pot reaction strategy is often employed to enhance yield and efficiency, as described in methodologies adapted from norbornene-derived syntheses .
Reaction Mechanism
Deuterated ethanol (CD₃CD₂OH) reacts with angeloyl chloride under basic conditions, facilitating nucleophilic acyl substitution. The reaction proceeds via the formation of a tetrahedral intermediate, with deuterium retention ensured by anhydrous conditions and inert atmospheres .
Key Steps:
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Deuteration of Ethanol: Ethanol-d6 is prepared via catalytic exchange with D₂O, achieving >99% isotopic purity .
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Esterification: Angeloyl chloride is treated with deuterated ethanol in the presence of pyridine, yielding the crude ester .
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Purification: Silica gel chromatography or preparative HPLC isolates the product, with yields ranging from 17–48% depending on scale .
Table 2: Synthetic Parameters
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Temperature | 0–25°C |
| Catalyst | Pyridine (base) |
| Yield | 17–48% |
Applications in Organic and Pharmaceutical Chemistry
Bicyclo[1.1.0]butane Synthesis
Angelic Acid Ethyl-d5 Ester is a precursor in the synthesis of bicyclo[1.1.0]butane-1-carboxylates, highly strained molecules used as bioisosteres in drug design. The deuterated ethyl group enhances the stability of intermediates during photochemical or thermal cyclization .
Isotopic Labeling Studies
In pharmacokinetic research, the compound’s deuterium atoms serve as non-radioactive tracers. For example, ²H NMR tracks metabolic pathways of ester-containing drugs, while mass spectrometry (MS) detects deuterium-induced mass shifts (e.g., m/z +5) .
Click Chemistry
The ester participates in inverse electron-demand Diels-Alder (iEDDA) reactions with tetrazines, forming stable pyridazine conjugates. Deuterium labeling minimizes background interference in imaging probes .
Physicochemical Properties
Angelic Acid Ethyl-d5 Ester exhibits solubility in polar aprotic solvents (e.g., DMSO, THF) and limited solubility in water. Its boiling and melting points are extrapolated from the non-deuterated analog:
Table 3: Physicochemical Data
| Property | Value |
|---|---|
| Boiling Point | ~165–167°C (extrapolated) |
| Density | 1.02 g/cm³ (estimated) |
| Solubility | 5 mg/mL in DMSO |
| LogP (Partition Coefficient) | 1.8 (predicted) |
Deuterium substitution marginally increases molecular mass and reduces vibrational frequencies, observable in IR spectra as shifted C-D stretching bands (~2100 cm⁻¹) .
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Absence of signals from the deuterated ethyl group (δ 1.2–1.4 ppm for CH₃CH₂ in the non-deuterated form).
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¹³C NMR: Quadrupolar splitting observed for CD₂CD₃ carbons (δ 18–22 ppm) .
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²H NMR: Distinct singlet at δ 1.3 ppm confirms deuterium integration .
Mass Spectrometry (MS)
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ESI-MS: Molecular ion peak at m/z 133.2 ([M+H]⁺), with fragments at m/z 85 (C₅H₇O₂⁺) and 57 (CD₂CD₃⁺) .
| Supplier | Purity | Packaging | Price (USD) |
|---|---|---|---|
| Cayman Chemical | ≥99% | 500 μg | 357 |
| Toronto Research Chemicals | 95% | 10 mg | 498.28 |
| Labmix24 | 98% | 50 mg | 219 |
Prices vary based on scale, with bulk purchases (≥1 mg) offering cost efficiencies .
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